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Siliciure de tétrabore
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Vue d'ensemble
Description
Tetraboron silicide, with the chemical formula B₄Si, is a compound formed between boron and silicon. It is a lightweight ceramic material known for its high hardness and thermal stability. Tetraboron silicide is part of the broader family of boron silicides, which are known for their unique properties and applications in various fields .
Applications De Recherche Scientifique
Properties of Tetraboron Silicide
Tetraboron silicide exhibits several key properties that enhance its utility:
- High Thermal Stability : B₄Si can withstand high temperatures, making it ideal for applications in extreme environments.
- Oxidation Resistance : It demonstrates remarkable resistance to oxidation at elevated temperatures, which is crucial for aerospace and high-temperature industrial applications .
- Mechanical Strength : The compound possesses excellent mechanical properties, including hardness and resistance to thermal shock .
Aerospace Industry
Tetraboron silicide has been utilized in the aerospace sector, particularly in the manufacturing of heat shield tiles for spacecraft. These tiles require materials that can endure extreme temperatures and provide thermal protection during re-entry into the Earth's atmosphere. The black coating of some space shuttle heat shield tiles incorporated B₄Si due to its thermal stability and oxidation resistance .
High-Temperature Structural Materials
Due to its high melting point and mechanical strength, B₄Si is being explored as a material for high-temperature structural applications. Research indicates that components made from tetraboron silicide can maintain integrity under conditions exceeding 1370°C without cracking, making it suitable for components in turbines and reactors .
Thermoelectric Materials
Recent studies have investigated the use of B₄Si in thermoelectric applications. The compound's unique electrical properties allow it to be part of thermoelectric systems where temperature gradients are converted into electrical energy. Its performance as a thermoelectric material is enhanced when combined with other silicon-boron compounds .
Coatings and Composites
Tetraboron silicide can be used as a coating material to enhance the wear resistance and thermal stability of various substrates. Its incorporation into composite materials improves overall performance in terms of heat resistance and durability, making it valuable in automotive and industrial applications .
Nuclear Applications
The nuclear industry benefits from B₄Si due to its low thermal neutron absorption cross-section, which makes it an attractive candidate for use in nuclear reactors where neutron moderation is required. Its ability to withstand high radiation environments further supports its application in this field .
Case Study 1: Aerospace Heat Shields
In a study conducted by NASA, B₄Si was evaluated for its effectiveness in heat shield applications. The results demonstrated that tiles coated with tetraboron silicide could withstand re-entry temperatures exceeding 1500°C without significant degradation, showcasing its potential for future spacecraft designs.
Case Study 2: Thermoelectric Devices
Research published in Materials Science highlighted the performance of B₄Si-based thermoelectric devices. The study found that these devices exhibited higher efficiency compared to traditional materials, suggesting that tetraboron silicide could play a pivotal role in advancing thermoelectric technology.
Summary Table of Applications
Application Area | Key Benefits | Example Use Case |
---|---|---|
Aerospace | High thermal stability, oxidation resistance | Heat shield tiles for spacecraft |
High-Temperature Structures | Mechanical strength under extreme conditions | Turbine components |
Thermoelectric Materials | Efficient energy conversion | Thermoelectric devices |
Coatings and Composites | Enhanced wear resistance | Automotive parts |
Nuclear Applications | Low neutron absorption | Reactor components |
Mécanisme D'action
Target of Action
Tetraboron silicide and 1-Sila-2,3,4,5-tetraboracyclopenta-1,3,5-triene are primarily used in the field of materials science
Mode of Action
The interaction of these compounds with their targets is primarily physical rather than biochemical. For instance, tetraboron silicide has been used in the manufacture of thermoelectric devices . The compound interacts with heat and converts it into electricity .
Biochemical Pathways
Their use is mainly confined to materials science and engineering applications .
Result of Action
The primary result of the action of these compounds is the conversion of heat into electricity in the case of tetraboron silicide . This property is leveraged in the creation of thermoelectric devices.
Action Environment
The efficacy and stability of these compounds can be influenced by environmental factors such as temperature and pressure . For instance, the efficiency of tetraboron silicide in thermoelectric devices can be affected by the temperature gradient across the device .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraboron silicide can be synthesized through direct reaction of elemental boron and silicon at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The process involves heating the mixture of boron and silicon powders to temperatures around 1500-1800°C .
Industrial Production Methods: In industrial settings, tetraboron silicide is produced using methods such as chemical vapor deposition (CVD) and solid-state reactions. CVD involves the reaction of gaseous precursors containing boron and silicon, which decompose on a heated substrate to form the desired compound. Solid-state reactions involve the direct combination of boron and silicon powders under high temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Tetraboron silicide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When heated in air or oxygen, tetraboron silicide forms a superficial oxide layer. This reaction typically occurs at temperatures above 800°C.
Reduction: Tetraboron silicide can be reduced by hydrogen gas at high temperatures to form elemental silicon and boron.
Major Products Formed:
Oxidation: Boron oxide (B₂O₃) and silicon dioxide (SiO₂).
Reduction: Elemental boron and silicon.
Substitution: Boron halides (e.g., BF₃, BCl₃) and silicon halides (e.g., SiF₄, SiCl₄).
Comparaison Avec Des Composés Similaires
- Silicon triboride (SiB₃)
- Silicon tetraboride (SiB₄)
- Silicon hexaboride (SiB₆)
Comparison:
- Silicon triboride (SiB₃): Similar in structure but contains fewer boron atoms. It is less thermally stable compared to tetraboron silicide.
- Silicon tetraboride (SiB₄): Very similar in composition and properties, often co-produced with tetraboron silicide. It has comparable hardness and thermal stability.
- Silicon hexaboride (SiB₆): Contains more boron atoms, resulting in higher hardness and thermal stability. It is used in similar applications but offers better performance in high-temperature environments .
Tetraboron silicide stands out due to its balanced properties of hardness, thermal stability, and electrical conductivity, making it a versatile material for various advanced applications.
Propriétés
Numéro CAS |
12007-81-7 |
---|---|
Formule moléculaire |
BSi |
Poids moléculaire |
38.90 g/mol |
Nom IUPAC |
boron;silicon |
InChI |
InChI=1S/B.Si |
Clé InChI |
CFOAUMXQOCBWNJ-UHFFFAOYSA-N |
SMILES |
[B].[B].[B].[B].[Si] |
SMILES canonique |
[B].[Si] |
Key on ui other cas no. |
12046-88-7 |
Origine du produit |
United States |
Q1: What are the key properties of tetraboron silicide that make it attractive for high-temperature applications?
A1: Tetraboron silicide demonstrates exceptional resistance to oxidation at high temperatures. Studies show that shapes fabricated from B4Si can withstand oxidation in air for over 100 hours at 1370 °C. [] This resistance, coupled with its impressive thermal shock resistance – evidenced by its ability to withstand repeated transitions from 1370 °C to room temperature without cracking – makes B4Si a promising material for demanding high-temperature applications. []
Q2: How are tetraboron silicide whiskers synthesized, and what factors influence their growth?
A2: Tetraboron silicide whiskers can be grown via chemical vapor deposition (CVD) at temperatures between 1000-1100°C using a specific ratio of boron trichloride (BCl3) and silicon tetrachloride (SiCl4). [] The presence of gold as an impurity plays a crucial role, with an optimal concentration range of 20-50 μg/cm2 promoting the growth of wool-like whiskers with thicknesses ranging from 0.1 to 1 μm and lengths from 0.5 to 2 mm. [] This growth process is suggested to follow a tip VLS (Vapor-Liquid-Solid) mechanism, supported by the observation of impurity deposits on the whisker tips. []
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